2-Naphthalenesulfonic acid,7,7'-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)-, disodium salt
Overview
Description
2-Naphthalenesulfonic acid,7,7'-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)-, disodium salt is a useful research compound. Its molecular formula is C33H22N6Na2O9S2 and its molecular weight is 756.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biomedical Research : A study analyzed the metabolites of a similar compound, the sodium salt of 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid (SS-AN), in Sprague-Dawley rat urine. This research suggests potential biomedical applications, particularly in the context of metabolism and excretion studies (Yamada, Morimoto, Nakamura, & Nakazawa, 2001).
Anti-HIV Research : Naphthalenesulfonic acid analogues have shown potential as anti-HIV agents. These compounds effectively inhibit virus-induced cytopathogenicity and giant cell formation without causing host cell toxicity, indicating their promise in antiviral research (Mohan, Singh, & Baba, 1991).
Energy Storage Research : In the field of energy storage, specific naphthalenesulfonic acid derivatives have demonstrated efficient electrochemical sodium storage. This suggests their utility in developing advanced energy storage systems (Medabalmi, Kuanr, & Ramanujam, 2017).
Catalysis Research : A study on Napthalenediimide-derived N-heterocyclic carbene complexes revealed their ability to switch between three distinct catalytic activities. This versatility offers significant potential for efficient catalysis in various chemical processes (Ruiz-Zambrana, Gutiérrez-Blanco, Gonell, Poyatos, & Peris, 2021).
Biomedical Application : Novel azo ligands based on naphthalenesulfonic acid and their metal complexes have shown high thermal stability, good metal extraction capacity, and favorable dyeing properties with certain tissues. These properties make them potential candidates for biomedical applications, such as in histology (Tunçel, Kahyaoglu, & Çakır, 2008).
Colorant and Dye Research : The compound is used in the preparation of certain dyes, such as those derived from naphth[1,2-d]oxazole intermediates. These dyes are utilized in various industrial and research applications, particularly in coloring and staining processes (Katritzky, Rachwal, Rachwał, Macomber, & Smith, 1993).
Properties
IUPAC Name |
disodium;(3E)-4-oxo-7-[[(6E)-5-oxo-6-(phenylhydrazinylidene)-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-(phenylhydrazinylidene)naphthalene-2-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N6O9S2.2Na/c40-31-25-13-11-23(15-19(25)17-27(49(43,44)45)29(31)38-36-21-7-3-1-4-8-21)34-33(42)35-24-12-14-26-20(16-24)18-28(50(46,47)48)30(32(26)41)39-37-22-9-5-2-6-10-22;;/h1-18,36-37H,(H2,34,35,42)(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2/b38-29-,39-30-;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAJWBUPRMOGSZ-TZFBRCOHSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2C(=CC3=C(C2=O)C=CC(=C3)NC(=O)NC4=CC5=C(C=C4)C(=O)C(=NNC6=CC=CC=C6)C(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/2\C(=O)C3=C(C=C2S(=O)(=O)[O-])C=C(C=C3)NC(=O)NC4=CC5=C(C(=O)/C(=N\NC6=CC=CC=C6)/C(=C5)S(=O)(=O)[O-])C=C4.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H22N6Na2O9S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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